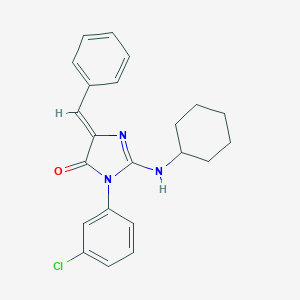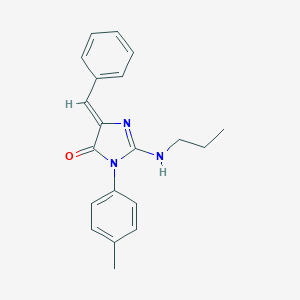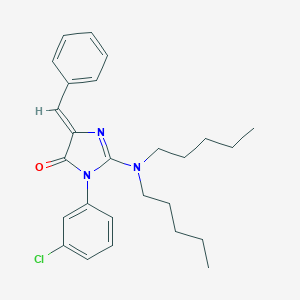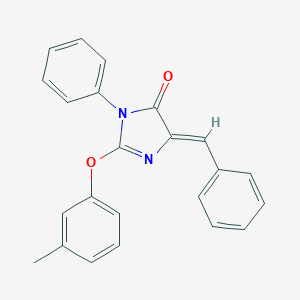![molecular formula C20H31BrN4O2 B296007 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairments associated with Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is a selective antagonist of the GABAA receptor α5 subtype, which is primarily expressed in the hippocampus and is involved in learning and memory. By blocking the activity of the α5 subtype, this compound enhances the activity of the α1 and α3 subtypes, which are involved in memory consolidation and retrieval.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to increase the activity of the α1 and α3 subtypes of the GABAA receptor, which are involved in memory consolidation and retrieval.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is that it has been shown to be safe and well-tolerated in human clinical trials. However, one limitation of this compound is that it is a relatively new compound that has not yet been extensively studied in humans.
Direcciones Futuras
There are several potential future directions for 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole research. One direction could be to further investigate the efficacy of this compound in animal models of Alzheimer's disease and other neurological disorders. Another direction could be to conduct additional human clinical trials to further evaluate the safety and efficacy of this compound in humans. Additionally, researchers could investigate the potential use of this compound in combination with other therapies for Alzheimer's disease and other neurological disorders.
Métodos De Síntesis
The synthesis of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole involves the reaction of 4-bromo-2,5-bis(hexyloxy)benzaldehyde with 5-aminotetrazole in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In these studies, this compound has been shown to improve cognitive function and memory in animal models. This compound has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.
Propiedades
Fórmula molecular |
C20H31BrN4O2 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
5-[(4-bromo-2,5-dihexoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C20H31BrN4O2/c1-3-5-7-9-11-26-18-15-17(21)19(27-12-10-8-6-4-2)13-16(18)14-20-22-24-25-23-20/h13,15H,3-12,14H2,1-2H3,(H,22,23,24,25) |
Clave InChI |
WRINDNIDOXTAFA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)

